Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Descripción

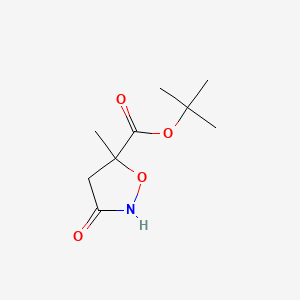

Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a substituted oxazole derivative characterized by a fused dihydro-oxazole ring system. Key structural features include:

- A hydroxyl group at the 3-position, which may contribute to hydrogen bonding and solubility.

- A methyl substituent at the 5-position, modulating electronic and steric properties.

While the provided evidence lacks explicit physical or spectroscopic data for this compound, its structural analogs (e.g., methyl esters of dihydro-oxazole carboxylates) suggest applications in medicinal chemistry and materials science. The absence of specific data underscores the need for further experimental characterization.

Propiedades

Fórmula molecular |

C9H15NO4 |

|---|---|

Peso molecular |

201.22 g/mol |

Nombre IUPAC |

tert-butyl 5-methyl-3-oxo-1,2-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C9H15NO4/c1-8(2,3)13-7(12)9(4)5-6(11)10-14-9/h5H2,1-4H3,(H,10,11) |

Clave InChI |

WSHGWXWCBKBMBO-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(=O)NO1)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a reduced oxazole derivative.

Substitution: Formation of various alkyl or aryl-substituted derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylate groups can form hydrogen bonds with target molecules, influencing their function. The oxazole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Dihydro-oxazole Carboxylates

a. Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

- Molecular Formula: C₁₁H₁₀ClNO₃ .

- Key Features: A 4-chlorophenyl group replaces the hydroxyl and tert-butyl groups in the target compound. Lower molecular weight (239.655 g/mol) compared to the tert-butyl analog, likely reducing steric hindrance.

b. Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

- Molecular Formula: C₁₁H₁₀FNO₃ .

- Key Features :

- A 3-fluorophenyl group provides a distinct electronic profile due to fluorine’s strong electron-withdrawing nature.

- Similar molecular weight (235.20 g/mol) to the chlorophenyl analog but differing in polarity and lipophilicity.

c. Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate (Target Compound)

- Inferred Molecular Formula: C₁₀H₁₅NO₄ (estimated).

- The hydroxyl group enhances polarity, contrasting with the halogenated phenyl groups in analogs.

Oxadiazole-based Analogs

lists ethyl esters of 1,2,4-oxadiazole carboxylates, which differ in heterocycle structure but share ester functionalities:

Key Observations :

- Oxadiazoles exhibit lower similarity scores (0.55–0.76) compared to dihydro-oxazoles, reflecting differences in ring saturation and electronic properties.

- The tert-butyl substituent in oxadiazoles reduces similarity further, highlighting the impact of both heterocycle type and substituent placement.

Structural and Functional Implications

Electronic and Steric Effects

- Hydroxyl vs. tert-butyl : The hydroxyl group in the target compound improves hydrophilicity, whereas the tert-butyl group favors lipophilicity and steric shielding.

Actividad Biológica

Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a compound belonging to the oxazole class, which has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 227.26 g/mol

The oxazole ring structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with oxazole moieties often exhibit various biological activities, including:

- Antioxidant Properties : Compounds in this class may reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.

- Antitumor Activity : Some oxazole derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.

Antioxidant Activity

A study demonstrated that oxazole derivatives can significantly decrease reactive oxygen species (ROS) levels in vitro. The mechanism involves upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for cellular defense against oxidative damage .

Antitumor Activity

In a screening of various compounds against the NCI-60 human tumor cell lines, several oxazole derivatives exhibited promising growth inhibitory properties. The mean GI50 values for selected compounds ranged from low micromolar to nanomolar concentrations, indicating potent antitumor activity. For example, a related compound showed a GI50 value of 48.8 nM against leukemia cell lines .

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, a related oxazole compound was tested for its ability to mitigate oxidative stress-induced neuronal damage. The results indicated that treatment with the compound led to a significant reduction in neuronal apoptosis and improved mitochondrial function under oxidative stress conditions .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of various oxazole derivatives on cancer cells. The study revealed that specific substitutions on the oxazole ring enhanced cytotoxicity, with some compounds inducing significant apoptosis in treated cells compared to controls .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.